N-methylbenzene-1,2-diammonium hydrogen phosphate
Description
N-methylbenzene-1,2-diammonium hydrogen phosphate (EC 424-460-0, CAS 283167-56-6) is an organoammonium phosphate compound characterized by a benzene ring substituted with two methylated ammonium groups at the 1,2-positions and a hydrogen phosphate counterion.
Properties
CAS No. |
283167-56-6 |
|---|---|
Molecular Formula |
C7H13N2O4P |
Molecular Weight |
220.16 g/mol |
IUPAC Name |
(2-azaniumylphenyl)-methylazanium;hydrogen phosphate |
InChI |
InChI=1S/C7H10N2.H3O4P/c1-9-7-5-3-2-4-6(7)8;1-5(2,3)4/h2-5,9H,8H2,1H3;(H3,1,2,3,4) |
InChI Key |
OOZKQOFEBPDHPA-UHFFFAOYSA-N |
Canonical SMILES |
C[NH2+]C1=CC=CC=C1[NH3+].OP(=O)([O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylbenzene-1,2-diammonium hydrogen phosphate typically involves the reaction of N-methylbenzene-1,2-diamine with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
N-methylbenzene-1,2-diamine+H3PO4→N-methylbenzene-1,2-diammonium hydrogen phosphate
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-methylbenzene-1,2-diammonium hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ammonium groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
N-methylbenzene-1,2-diammonium hydrogen phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methylbenzene-1,2-diammonium hydrogen phosphate involves its interaction with molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
To contextualize its properties, N-methylbenzene-1,2-diammonium hydrogen phosphate is compared to structurally or functionally related compounds, including ammonium phosphates, diammonium surfactants, and benzamide derivatives.
Structural and Functional Analogues
Table 1: Comparative Analysis of Key Compounds
Environmental and Industrial Relevance
- Environmental Impact: The target compound’s classification under H411 highlights its higher environmental risk compared to piperazine phosphate or non-aromatic ammonium salts. This necessitates stricter handling and disposal protocols .
- Synthetic Utility : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which serves as a directing group in catalysis , the benzene-diammonium phosphate’s applications remain underexplored but could involve ion-exchange or templating roles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
